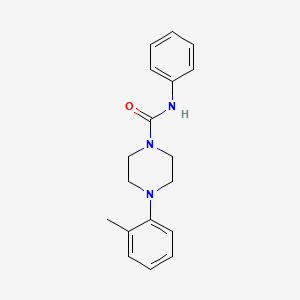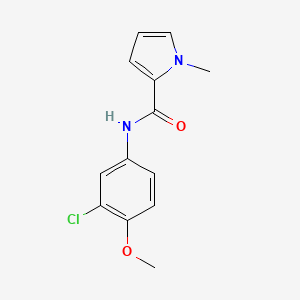![molecular formula C16H18N2OS B7471123 [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone, also known as T3, is a compound that has been extensively studied for its potential biomedical applications. T3 belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine transporters.
Mechanism of Action
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone acts as a potent inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for research on [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of interest is the development of more selective and potent inhibitors of monoamine transporters. Another area of interest is the investigation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential use in the treatment of addiction and other psychiatric disorders warrants further investigation.
Synthesis Methods
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone involves the reaction of 3-bromo-thiophene with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone as a white solid in good yield. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential biomedical applications. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-3-2-4-15(11-13)17-6-8-18(9-7-17)16(19)14-5-10-20-12-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWVTVEICMSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)